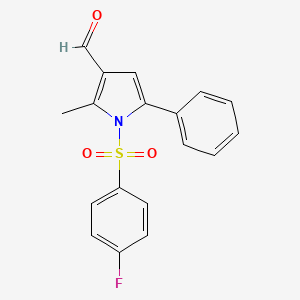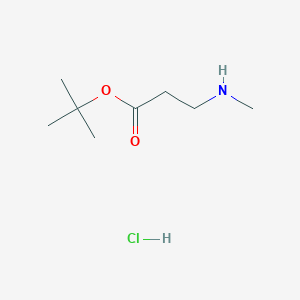
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate is a chemical compound with the molecular formula C14H33F2N3Si and a molecular weight of 309.514226. It is known for its unique structure, which includes a diethylamino group and a trimethyldifluorosiliconate moiety. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate typically involves the reaction of diethylamine with 1,3-diethylimidazolinium chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trimethyldifluorosiliconate group is introduced through a subsequent reaction with trimethylsilyl fluoride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve a high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where the diethylamino or trimethyldifluorosiliconate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate involves its interaction with specific molecular targets. The diethylamino group can interact with nucleophiles, while the trimethyldifluorosiliconate moiety can participate in various chemical reactions. These interactions lead to the formation of new chemical bonds and the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
- 2-Diethylamino-1,3-diethylimidazolinium trimethylfluorosilikonate
- 2-Diethylamino-1,3-diethylimidazolinium trimethylchlorosilikonate
Uniqueness
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate is unique due to its specific combination of diethylamino and trimethyldifluorosiliconate groups. This unique structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
479024-68-5 |
|---|---|
Molekularformel |
C14H33F2N3Si |
Molekulargewicht |
309.51 g/mol |
IUPAC-Name |
difluoro(trimethyl)silanuide;N,N,1,3-tetraethyl-4,5-dihydroimidazol-1-ium-2-amine |
InChI |
InChI=1S/C11H24N3.C3H9F2Si/c1-5-12(6-2)11-13(7-3)9-10-14(11)8-4;1-6(2,3,4)5/h5-10H2,1-4H3;1-3H3/q+1;-1 |
InChI-Schlüssel |
UGNRLAATHZEDJJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=[N+](CCN1C)C.C[Si-](C)(C)(F)F |
Kanonische SMILES |
CCN1CC[N+](=C1N(CC)CC)CC.C[Si-](C)(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B6361084.png)
![4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine](/img/structure/B6361087.png)





![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)





